1-Boc-4-(3-ethoxycarbonyl-pyridin-2-YL)-piperazine
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Description
1-Boc-4-(3-ethoxycarbonyl-pyridin-2-YL)-piperazine (1-Boc-4-ECP) is an organic compound that has been studied extensively for its potential applications in scientific research. 1-Boc-4-ECP is a piperazine derivative with a 4-ethyloxycarbonyl-pyridine moiety, which is known to have unique properties that make it attractive for use in lab experiments. In particular, the compound has been studied for its potential uses in drug development, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
Synthesis of Complex Molecules
This compound has been utilized in the development of a one-pot synthesis approach for creating pyrrolo[1,2-b][1,2,4]triazines, which are compounds of interest for their potential biological activities. The process involves the cleavage of NH-BOC protected groups and subsequent reactions to form highly substituted molecules, showcasing the utility of such compounds in facilitating complex chemical transformations (Attanasi et al., 1997).
Medicinal Chemistry
In medicinal chemistry, derivatives of the compound have been synthesized and evaluated for their activity against HIV-1 as non-nucleoside reverse transcriptase inhibitors. This research highlights the role of the compound in the discovery and optimization of new therapeutic agents, demonstrating its contribution to addressing critical health challenges (Romero et al., 1994).
Cognitive Function Studies
Another application involves the synthesis of piperazine derivatives to investigate their effects on memory enhancement in mice. This research offers insights into the potential neurocognitive benefits of related compounds, underlining the importance of such chemical entities in the exploration of treatments for cognitive disorders (Li Ming-zhu, 2008).
Docking Studies
The compound has also been involved in docking studies, specifically focusing on piperazine-1-yl-1H-indazole derivatives. These studies are crucial for understanding the interaction between potential therapeutic agents and their biological targets, thereby guiding the design of more effective drugs (Balaraju et al., 2019).
Peptide Derivatization
In the field of mass spectrometry, piperazine-based derivatives, including structures related to the compound , have been used for peptide carboxyl group derivatization. This enhances signal detection and facilitates the analysis of peptides, highlighting the compound's utility in improving analytical methodologies (Qiao et al., 2011).
properties
IUPAC Name |
tert-butyl 4-(3-ethoxycarbonylpyridin-2-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-5-23-15(21)13-7-6-8-18-14(13)19-9-11-20(12-10-19)16(22)24-17(2,3)4/h6-8H,5,9-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFQRHIAIMGSEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470090 |
Source
|
Record name | 4-(3-Ethoxycarbonyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-(3-ethoxycarbonyl-pyridin-2-YL)-piperazine | |
CAS RN |
900183-95-1 |
Source
|
Record name | 4-(3-Ethoxycarbonyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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